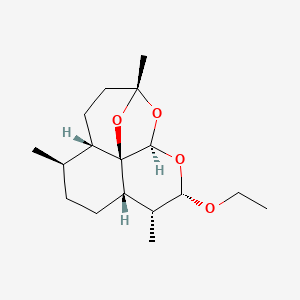
デオキシアルテエーテル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxy Arteether (DAE) is a synthetic derivative of the naturally occurring antimalarial drug artemisinin. It is a water-soluble, non-toxic, and highly active antimalarial drug that has been used in the treatment of malaria since the early 1990s. DAE has been shown to be effective in both the prevention and treatment of malaria in humans, as well as in laboratory studies. DAE is a promising antimalarial drug due to its high efficacy, low cost, and low toxicity.
科学的研究の応用
マラリア治療薬
デオキシアルテエーテルは、マラリア治療薬であるアルテミシニンの誘導体です {svg_1}. マウスのP. bergheiの様々な株に対して有効であることがわかっています {svg_2}.
薬物動態とバイオアベイラビリティ
デオキシアルテエーテルの薬物動態とバイオアベイラビリティは、ラットで調査されています {svg_3}. この研究では、デオキシアルテエーテルの血漿レベルは二指数関数的に低下し、二室開放モデルにうまく適合することがわかりました {svg_4}.
代謝
デオキシアルテエーテルは、いくつかの化合物の活性代謝物であることが知られています {svg_5}. 生体内で、デオキシアルテエーテルは異なる程度にDQHSに変換されます {svg_6}.
抗酸化活性
関連する化合物であるアルテスネートは、抗酸化活性を持つことがわかっています {svg_7}. デオキシアルテエーテルも同様の特性を持っている可能性がありますが、これを確認するためにはさらなる研究が必要です.
臓器と組織の保護
アルテスネートは、臓器と組織を保護する効果を持つことがわかっています {svg_8}. アルテスネートとデオキシアルテエーテルは構造的に類似しているため、デオキシアルテエーテルも同様の効果を持つ可能性があります.
炎症と線維化
アルテスネートは、炎症性因子の抑制と抗線維化特性への影響が見られることがわかっています {svg_9}. デオキシアルテエーテルは、アルテスネートとの構造的類似性から、同様の効果を示す可能性があります.
作用機序
Target of Action
Deoxy Arteether, like other artemisinin derivatives, primarily targets the erythrocytic stages of Plasmodium species . These species are the causative agents of malaria, a disease that poses significant health risks globally .
Mode of Action
The mode of action of Deoxy Arteether involves an interaction with ferriprotoporphyrin IX (commonly referred to as “heme”), or ferrous ions, in the acidic parasite food vacuole . This interaction results in the generation of cytotoxic radical species . The radicals may target essential parasite macromolecules, leading to the parasite’s death .
Biochemical Pathways
The biochemical pathways affected by Deoxy Arteether are related to the breakdown of hemoglobin, a process that is crucial for the survival of the malaria parasite . The drug interferes with this process, leading to the generation of cytotoxic radicals that are lethal to the parasite .
Pharmacokinetics
The pharmacokinetics of Deoxy Arteether, like other artemisinin derivatives, is characterized by rapid onset of action and rapid clearance from the body . This rapid action and clearance are thought to provide quick symptomatic relief by reducing the number of malarial parasites . .
Result of Action
The result of Deoxy Arteether’s action at the molecular and cellular level is the reduction in the number of malarial parasites, leading to alleviation of the symptoms of malaria . By generating cytotoxic radicals that target essential parasite macromolecules, Deoxy Arteether effectively kills the parasites, thereby reducing their numbers .
Action Environment
The action, efficacy, and stability of Deoxy Arteether can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s diet, and the patient’s overall health status can all impact the drug’s effectiveness . Additionally, factors such as temperature and humidity could potentially affect the stability of the drug, although specific studies on these aspects are currently lacking. It’s also important to note that the development of drug resistance is a significant concern, particularly in regions where malaria is endemic . Therefore, the use of Deoxy Arteether should always be managed carefully to minimize the risk of resistance development.
生化学分析
Biochemical Properties
Deoxy Arteether interacts with various biomolecules in its mechanism of action. It is metabolized by cytochrome P450 enzymes in the liver during phase 1 and phase 2 reactions . The nature of these interactions involves the conversion of Deoxy Arteether to dihydroartemisinin (DQHS), an active metabolite .
Cellular Effects
Deoxy Arteether has significant effects on various types of cells, particularly the Plasmodium falciparum parasite responsible for malaria. It inhibits the growth rate of these cells, leading to their death .
Molecular Mechanism
The molecular mechanism of Deoxy Arteether involves interactions at the molecular level. It binds to biomolecules, inhibits enzymes, and causes changes in gene expression . The precise mechanism of action remains controversial, but it is known that the endoperoxide moiety in its structure plays a crucial role .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Deoxy Arteether change over time. It has been observed that the plasma levels of Deoxy Arteether decrease biexponentially after administration . This suggests that the drug is metabolized and cleared from the body over time.
Dosage Effects in Animal Models
In animal models, the effects of Deoxy Arteether vary with different dosages. At therapeutic doses, it is effective in treating malaria. At high doses, there may be toxic or adverse effects . The exact dosage effects are dependent on the specific animal model and the condition being treated.
Metabolic Pathways
Deoxy Arteether is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes during phase 1 and phase 2 reactions . This metabolism results in the formation of DQHS, an active metabolite .
Transport and Distribution
Deoxy Arteether is transported and distributed within cells and tissuesIt is known that the drug is distributed throughout the body after administration, reaching the sites where the Plasmodium falciparum parasite resides .
特性
IUPAC Name |
(1S,4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIBYSJOIWYARP-XQLAAWPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C2CCC(C3C24C(O1)OC(O4)(CC3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@](O4)(CC3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


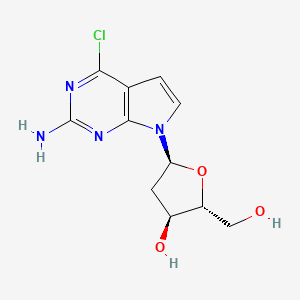
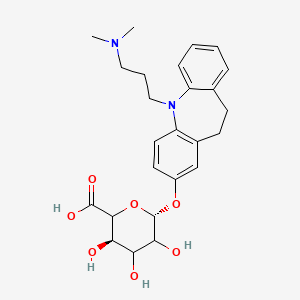

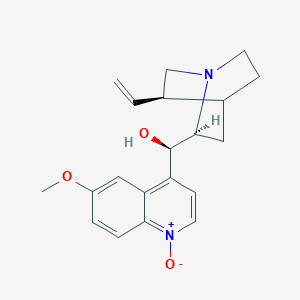
![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)
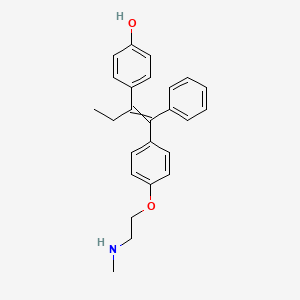

![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)
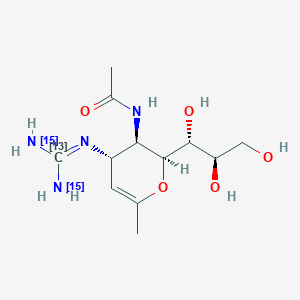
![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)
![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)
![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)